molecular formula C21H20N2O2 B2691930 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(p-tolyl)isoxazol-3-yl)ethanone CAS No. 946361-75-7

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(p-tolyl)isoxazol-3-yl)ethanone

Cat. No.: B2691930
CAS No.: 946361-75-7
M. Wt: 332.403
InChI Key: LQOXIZBXWARIEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(p-tolyl)isoxazol-3-yl)ethanone is a useful research compound. Its molecular formula is C21H20N2O2 and its molecular weight is 332.403. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

A study by Joshi et al. (2011) discusses the synthesis of a novel series of compounds structurally similar to our molecule of interest, demonstrating significant antibacterial activities against various bacterial strains. This suggests potential applications of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(p-tolyl)isoxazol-3-yl)ethanone in developing new antibacterial agents (Joshi, Mandhane, Chate, & Gill, 2011).

Synthesis and Chemical Characterization

Research by Zhang San-qi (2010) on the synthesis of novel 2-substituted-3,4-dihydro-1(2H)-isoquinolinones, including their vasodilation activity, illustrates the chemical versatility and potential therapeutic applications of compounds within this chemical framework. Such studies provide foundational knowledge for the synthesis and potential uses of this compound in medicinal chemistry and drug development (Zhang, 2010).

Pharmacological Properties

The work of Zablotskaya et al. (2013) on N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides underlines the exploration of psychotropic, anti-inflammatory, and cytotoxic activities. This indicates the broad pharmacological potential of compounds with a dihydroisoquinolinyl core, suggesting possible research directions for this compound in understanding and developing treatments for various conditions (Zablotskaya et al., 2013).

Properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c1-15-6-8-17(9-7-15)20-12-19(22-25-20)13-21(24)23-11-10-16-4-2-3-5-18(16)14-23/h2-9,12H,10-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQOXIZBXWARIEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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